molecular formula C4H3Cl2FO2 B13475427 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid

Cat. No.: B13475427
M. Wt: 172.97 g/mol
InChI Key: YMCCPPMJLLMUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring substituted with two chlorine atoms at the 2-position, one fluorine atom at the 1-position, and a carboxylic acid group. The chlorine and fluorine substituents likely enhance its electrophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C4H3Cl2FO2

Molecular Weight

172.97 g/mol

IUPAC Name

2,2-dichloro-1-fluorocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H3Cl2FO2/c5-4(6)1-3(4,7)2(8)9/h1H2,(H,8,9)

InChI Key

YMCCPPMJLLMUHF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Steps

Step Reaction Description Reagents and Conditions Key Notes
1 Reaction of 1,1-dichloro-1-fluoroethane with thiophenol Base (alkali metal or alkaline earth metal alkoxide, carbonate, hydrogencarbonate, hydroxide, or hydride) Produces phenyl sulfide intermediate
2 Oxidation of phenyl sulfide intermediate Oxone (potassium peroxymonosulfate) Replaces traditional mCPBA, safer and cost-effective
3 Elimination reaction of oxidized product Base (same as step 1) Yields 1-fluoro-1-benzenesulfonylethylene
4 Cyclopropanation via addition of ethyl diazoacetate to 1-fluoro-1-benzenesulfonylethylene Ruthenium catalyst Forms cyclopropane intermediate
5 Elimination under base followed by acidification Base and acid (HCl, H2SO4, HNO3, or HClO4) Yields 2-fluorocyclopropane carboxylic acid

Reaction Conditions and Yield Optimization

  • The mass ratio of 1,1-dichloro-1-fluoroethane to thiophenol is optimized between 1.1:1 to 3.5:1.
  • Oxone is preferred over mCPBA for oxidation due to safety and scalability.
  • The ruthenium catalyst enables efficient cyclopropanation with good selectivity.
  • The base used in elimination steps can be selected from a broad range, allowing flexibility in reaction conditions.

Advantages

  • Short synthetic route with bulk commodity raw materials.
  • Increased reaction yield and reduced production cost.
  • Safer and scalable oxidation step.
  • Simple operation suitable for industrial application.

Alternative Method from European Patent EP0533013A2

This patent describes a process for producing 1-fluorocyclopropane-1-carboxylic acid, which can be adapted for the dichloro-substituted analog by incorporating chlorination steps.

Key Features

  • Utilizes halogenated precursors and controlled cyclopropanation.
  • Employs bases such as sodium hydroxide or alkaline earth metal hydroxides.
  • Includes oxidation steps with peracids or similar oxidants.
  • Acidification steps to liberate the carboxylic acid from intermediates.

Process Highlights

  • The process emphasizes controlled halogenation to maintain fluorine substitution while introducing chlorine atoms.
  • Reaction solvents include toluene, diethyl ether, or N,N-dimethylformamide depending on step.
  • Acidification typically uses hydrochloric acid or sulfuric acid to isolate the final acid.

Comparative Data Table of Key Preparation Parameters

Parameter WO2018032796A1 Method EP0533013A2 Method
Starting Material 1,1-dichloro-1-fluoroethane, thiophenol Halogenated ethane derivatives
Oxidant Oxone (potassium peroxymonosulfate) Peracids (e.g., 3-chloroperbenzoic acid)
Catalyst Ruthenium-based catalyst for cyclopropanation Not specified, typically metal catalysts
Base Types Alkali/alkaline earth metal alkoxides, carbonates, hydroxides, hydrides Sodium hydroxide, alkaline earth metal hydroxides
Acidification HCl, H2SO4, HNO3, HClO4 HCl, H2SO4
Yield High, improved by safer oxidation Moderate to high, depending on halogenation control
Scalability High, due to bulk commodity reagents and safe oxidant Moderate, traditional oxidants may limit scale

Research Findings and Notes

  • The use of Oxone as an oxidant in the WO2018032796A1 method is a significant advancement, replacing hazardous peracid reagents and improving safety and cost-efficiency.
  • The ruthenium catalyst enables selective cyclopropanation, which is critical for maintaining the fluorine atom and introducing the cyclopropane ring without side reactions.
  • The elimination reactions under basic conditions are crucial for installing the correct substitution pattern on the cyclopropane ring.
  • Acidification steps must be carefully controlled to avoid decomposition or halogen exchange.
  • The synthetic route flexibility allows for substitution of bases and acids to optimize yield and purity depending on scale and available reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at the 2-position undergo nucleophilic substitution more readily than the fluorine atom due to their lower bond dissociation energy and reduced electronegativity. Common reactions include:

Reaction Type Conditions Product Mechanistic Notes
HydrolysisAqueous NaOH, reflux2-Fluoro-2-hydroxycyclopropane-1-carboxylic acidSN2 mechanism facilitated by base .
AlkoxylationROH (alcohol), K₂CO₃, DMF, 80°C2-Fluoro-2-alkoxycyclopropane-1-carboxylic acidChlorine replaced by alkoxy groups .
AminationNH₃ (aq.), ethanol, 60°C2-Fluoro-2-aminocyclopropane-1-carboxylic acidAmmonia acts as nucleophile; yields ~65%.

The fluorine substituent stabilizes the transition state via inductive effects, slightly enhancing reaction rates compared to non-fluorinated analogs .

Elimination Reactions

Dehydrohalogenation is prominent under basic conditions, leading to cyclopropene derivatives:

C4H3Cl2FO2KOH, EtOH, ΔC3HClF+HCl+CO2\text{C}_4\text{H}_3\text{Cl}_2\text{FO}_2 \xrightarrow{\text{KOH, EtOH, Δ}} \text{C}_3\text{HClF} + \text{HCl} + \text{CO}_2

Key observations:

  • Primary product : 1-Fluorocyclopropene (detected via GC-MS).

  • Side reaction : Competing decarboxylation occurs above 120°C .

Decarboxylation

Thermal or acid-catalyzed decarboxylation removes the carboxylic acid group:

Condition Temperature Product Yield
H₂SO₄ (cat.), toluene, Δ110°C1-Fluoro-2,2-dichlorocyclopropane78%
Pyridine, 150°C150°CSame as above62%

The reaction proceeds via a six-membered cyclic transition state, with fluorine stabilizing the developing negative charge .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under radical or acidic conditions:

  • Acid-mediated ring-opening :
    C4H3Cl2FO2HCl, H2OCHCl2CFOOH\text{C}_4\text{H}_3\text{Cl}_2\text{FO}_2 \xrightarrow{\text{HCl, H}_2\text{O}} \text{CHCl}_2\text{CFOOH}
    Yields 1,1-dichloro-2-fluoropropanoic acid (83%) .

  • Radical halogenation :
    UV irradiation with Cl₂ produces perhalogenated linear carboxylic acids .

Comparative Reactivity of Halogens

The electronic effects of substituents significantly influence reaction pathways:

Substituent Electronegativity Leaving Group Ability Preferred Reaction
Cl (C2)3.0HighNucleophilic substitution
F (C1)4.0LowStabilization via induction

Data synthesized from .

Scientific Research Applications

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its biological activity. Detailed studies are required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : Replacing fluorine with chlorine increases molecular weight significantly (~58 g/mol difference between 2,2-difluoro and 2,2-dichloro analogs). Chlorine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., van der Waals forces) compared to fluorine .
  • Acidity : The carboxylic acid group’s pKa is influenced by electron-withdrawing substituents. Fluorine’s strong electronegativity lowers pKa (increases acidity) more effectively than chlorine due to its inductive effect .

Stability and Reactivity

  • Thermal Decomposition: 2,2-Difluorocyclopropane-1-carboxylic acid undergoes decomposition via ring-opening reactions, a common trait of strained cyclopropanes.
  • Metabolic Stability : Fluorine substitution generally improves metabolic resistance by blocking oxidative metabolism. However, chlorine’s lower electronegativity might reduce this protective effect, making the dichloro-fluoro compound more susceptible to enzymatic degradation .

Collision Cross-Section and Physicochemical Behavior

For 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid, collision cross-section (CCS) values were predicted using computational methods:

Adduct m/z Predicted CCS (Ų)
[M+H]+ 151.05652 135.1
[M+Na]+ 173.03846 144.5
[M-H]- 149.04196 139.0

The dichloro-fluoro analog is expected to exhibit larger CCS values due to its higher molecular weight and bulkier chlorine atoms .

Limitations and Knowledge Gaps

Biological Activity

2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid is an organofluorine compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This compound features a cyclopropane ring with two chlorine atoms and one fluorine atom attached to a carboxylic acid functional group, which influences its reactivity and interactions with biological systems.

The molecular formula of this compound is C4H4Cl2FO2\text{C}_4\text{H}_4\text{Cl}_2\text{F}\text{O}_2. Its distinctive three-membered ring structure contributes to its unique chemical behavior, including:

  • Acid-base reactions : The carboxylic acid group can participate in typical acid-base reactions.
  • Substitution reactions : The presence of halogen atoms allows for nucleophilic substitutions where the halogens can be replaced by nucleophiles.
  • Ring-opening reactions : The strain in the cyclopropane ring facilitates reactions leading to further functionalization.

The biological activity of this compound is primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in the structure and function of these biomolecules, influencing various biological pathways.

Biological Activities

Research indicates that compounds containing fluorine often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The specific biological activities associated with this compound include:

  • Anti-inflammatory properties : Similar to other fluorinated cyclopropanes, it may exhibit significant anti-inflammatory effects.
  • Antimicrobial activity : Preliminary studies suggest potential antimicrobial properties, which are being explored for therapeutic applications.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesUnique Properties
2-Fluorocyclopropane-1-carboxylic acidContains only one fluorine atomSimpler reactivity profile
2,2-Dichlorocyclopropane-1-carboxylic acidLacks fluorine; more reactive due to two chlorine atomsHigher reactivity due to dual chlorination
1,1-DifluorocyclopropaneExhibits different reactivity patternsPrimarily used in synthetic applications

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. For example:

  • Binding Affinity Studies : Investigations into the binding affinity of this compound with specific proteins have shown promising results, suggesting potential as a lead compound for drug development.
  • Cellular Studies : In vitro studies have demonstrated that this compound can induce significant changes in cellular pathways associated with inflammation and microbial resistance.
  • Therapeutic Potential : Ongoing research is evaluating its effectiveness as a therapeutic agent in treating conditions related to inflammation and infection.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dichloro-1-fluorocyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Cyclopropanation is a critical step, often achieved via transition metal-catalyzed reactions (e.g., using diazo compounds). For halogen introduction, sequential nucleophilic substitutions with chlorine and fluorine sources are recommended. Optimization should focus on temperature control (0–25°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions. Safety protocols, including glovebox use for toxic intermediates, are essential .
  • Data Consideration : Monitor reaction progress via TLC or GC-MS. Yield improvements may require stoichiometric adjustments of halogenating agents (e.g., Cl₂ gas or Selectfluor® for fluorination).

Q. What safety protocols are critical for handling halogenated cyclopropane derivatives?

  • Handling : Use PPE (gloves, goggles, lab coat) and conduct reactions in fume hoods or gloveboxes to avoid inhalation/contact. Chlorinated and fluorinated intermediates may release toxic gases (e.g., HCl, HF) during hydrolysis .
  • Waste Management : Segregate halogenated waste and neutralize acidic byproducts with bicarbonate before disposal. Collaborate with certified waste management services for compliant disposal .

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • Purity Analysis : HPLC with UV detection (λ = 210–230 nm) is effective for resolving halogenated impurities. Use C18 columns and acetonitrile/water mobile phases adjusted to pH 2.5 with formic acid .
  • Structural Confirmation : Employ 19F^{19}\text{F} NMR and 13C^{13}\text{C} NMR to verify fluorine and chlorine substitution patterns. Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of Cl/F substituents influence stability under varying pH?

  • Mechanistic Insight : The electron-withdrawing nature of Cl/F groups increases ring strain, accelerating cyclopropane ring opening at alkaline pH. Stability studies (pH 1–12, 25–60°C) using UV-Vis or 1H^{1}\text{H} NMR can quantify degradation rates. Contrast with difluorinated analogs (e.g., 2,2-difluoro derivatives) to isolate electronic vs. steric contributions .
  • Contradiction Alert : Some studies report enhanced stability in aprotic solvents (e.g., DMF), conflicting with aqueous-phase data. Validate via controlled experiments comparing solvent polarity .

Q. How can discrepancies in enzymatic inhibition data involving fluorinated cyclopropanes be resolved?

  • Experimental Design : Use standardized assays (e.g., ACC deaminase inhibition) with purified enzymes to eliminate matrix effects. Test enantiomeric purity, as stereochemistry (e.g., (1R,2S) vs. (1S,2R)) significantly impacts binding affinity .
  • Data Normalization : Include positive controls (e.g., 1-Aminocyclopropane-1-carboxylic acid) and report inhibition constants (KiK_i) with error margins from triplicate runs. Address batch-to-batch purity variations via LC-MS validation .

Q. What computational methods predict reactivity in nucleophilic environments?

  • Strategy : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for ring-opening reactions. Focus on Fukui indices to identify electrophilic carbons susceptible to nucleophilic attack .
  • Validation : Correlate computational results with experimental kinetics (e.g., pseudo-first-order rate constants in the presence of amines/thiols). Adjust solvent parameters in simulations to match experimental conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.